4-Fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride
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Overview
Description
4-Fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride is a spiro compound characterized by its unique bicyclic structure, which includes a fluorine atom, an oxygen atom, and a nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the desired spiro compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves using commercially available reagents and optimizing reaction conditions to achieve high yields and purity. The process may include steps such as solvent extraction, purification, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of enzymes such as FGFR4, which is involved in the treatment of hepatocellular carcinoma. Additionally, it may inhibit the vanin-1 enzyme, playing a role in metabolism and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2,8-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.4]nonane
- 2-Oxa-7-azaspiro[4.4]nonane
- 8-Oxa-2-azaspiro[4.5]decane
Uniqueness
4-Fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The spiro structure also imparts rigidity and three-dimensional properties, making it a valuable scaffold in drug discovery .
Properties
Molecular Formula |
C9H15ClFNO3 |
---|---|
Molecular Weight |
239.67 g/mol |
IUPAC Name |
4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H14FNO3.ClH/c10-9(7(12)13)6-11-5-8(9)1-3-14-4-2-8;/h11H,1-6H2,(H,12,13);1H |
InChI Key |
XXPBTIOPXARANS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12CNCC2(C(=O)O)F.Cl |
Origin of Product |
United States |
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